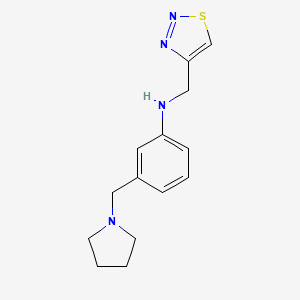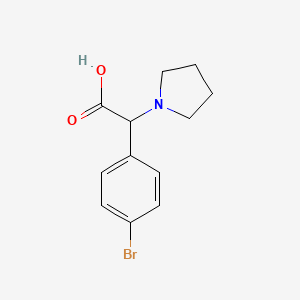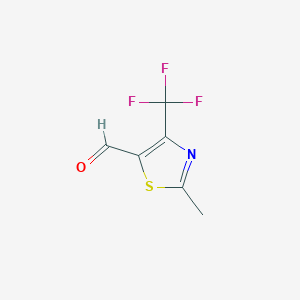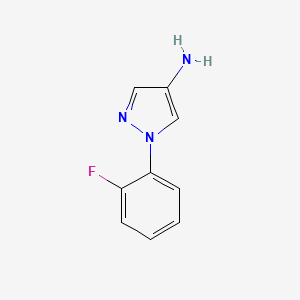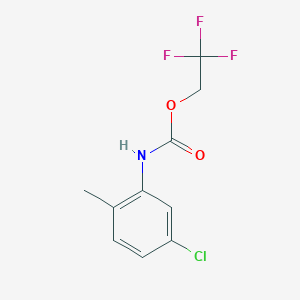
2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate
Übersicht
Beschreibung
“2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate” is a chemical compound with the CAS Number: 1087788-56-4 . It is also known as metolachlor, a pre-emergent herbicide used to control annual grasses and certain broadleaf weeds.
Molecular Structure Analysis
The molecular formula of this compound is C10H9ClF3NO2 . The InChI code is 1S/C10H9ClF3NO2/c1-6-2-3-7 (11)4-8 (6)15-9 (16)17-5-10 (12,13)14/h2-4H,5H2,1H3, (H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight is 267.63 g/mol .Wissenschaftliche Forschungsanwendungen
Chiral Stationary Phases in Liquid Chromatography
2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate and its derivatives have been utilized as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). These compounds have shown significant chiral recognition abilities, making them useful for the separation of enantiomers in various applications. For instance, derivatives such as 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose have been evaluated for their effectiveness in enantioseparation, with some derivatives outperforming others in resolving certain racemates (Chankvetadze et al., 1997).
Enantioseparations in Nano-Liquid Chromatography and Capillary Electrochromatography
Amylose tris(5-chloro-2-methylphenylcarbamate) has been used in nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC) for enantioseparations. The chiral selector loading onto silica, mobile phase composition, and pH significantly impact the separation of enantiomers in these methods. These applications demonstrate the versatility of 2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate derivatives in various chromatographic techniques (Fanali et al., 2010).
Development of Novel Synthons for Organofluorine Compounds
Compounds related to 2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate have been explored in the development of new synthons for organofluorine compounds. For instance, research involving Halothane, 2-bromo-2-chloro-1,1,1-trifluoroethane, has led to the synthesis of various derivatives, showcasing the potential of these compounds in synthesizing novel organofluorine compounds (Katô et al., 2000).
Chiral Discrimination and Chromatographic Resolution
The derivatives of 2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate have been used in studies focusing on chiral discrimination relevant to chromatographic enantioseparation. These studies provide insights into the binding geometry and dynamics between chiral stationary phases and enantiomers, contributing to the understanding of chiral separation mechanisms (Yashima et al., 1996).
Synthesis of New Polyimides and Organofluorine Compounds
Research on 2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate and its derivatives has also extended to the synthesis of new polyimides and organofluorine compounds. These studies have implications in material science, where such compounds are used for their unique properties, including thermal stability and mechanical strength (Yin et al., 2005).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-2-3-7(11)4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPMJKTZLUDUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)
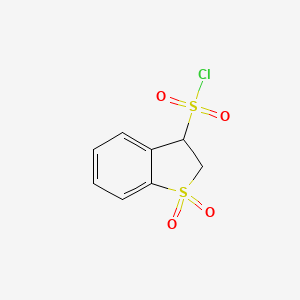
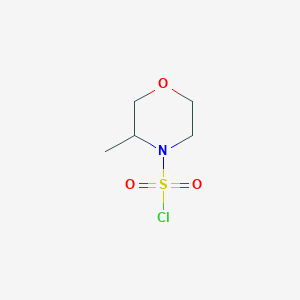
![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)
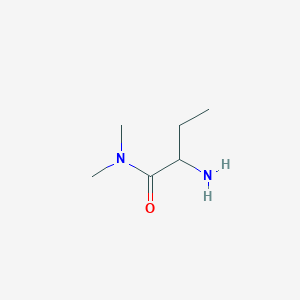
![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)
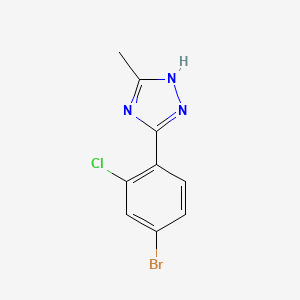
amine](/img/structure/B1438802.png)
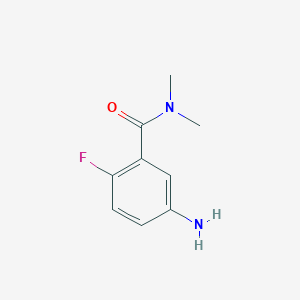
![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}prop-2-enamide](/img/structure/B1438808.png)
